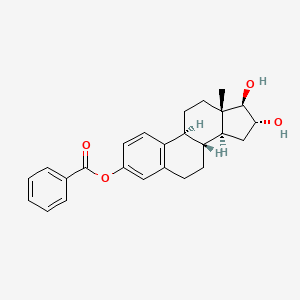
Estriol 3-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estriol 3-benzoate is a synthetic estrogen, a derivative of estriol, which is one of the three main naturally occurring estrogens in the body. It is commonly used in hormonal therapies and research due to its estrogenic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Estriol 3-benzoate can be synthesized through the esterification of estriol with benzoic acid. The reaction typically involves heating estriol with benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors. The process involves the continuous addition of estriol and benzoic acid, with careful control of temperature and pH to ensure high yield and purity. The product is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: Estriol 3-benzoate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed back to estriol and benzoic acid using aqueous acid or base.
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Estriol and benzoic acid
Oxidation: Various oxidized derivatives
Reduction: Reduced forms of this compound
Scientific Research Applications
Estriol 3-benzoate is widely used in scientific research due to its estrogenic activity. It is employed in studies related to:
Chemistry: Investigating the synthesis and properties of ester derivatives.
Biology: Studying the effects of estrogen on various biological systems.
Medicine: Researching hormonal therapies and treatments for conditions like menopause, osteoporosis, and certain cancers.
Industry: Developing pharmaceuticals and other products that require estrogenic activity.
Mechanism of Action
Estriol 3-benzoate is similar to other estrogenic compounds like estradiol benzoate and estradiol valerate. it is unique in its specific chemical structure and the way it interacts with estrogen receptors. While estradiol benzoate is a pro-drug of estradiol, this compound is a direct estrogenic agent.
Comparison with Similar Compounds
Estradiol benzoate
Estradiol valerate
Estrone sulfate
Properties
CAS No. |
2137-85-1 |
|---|---|
Molecular Formula |
C25H28O4 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C25H28O4/c1-25-12-11-19-18-10-8-17(29-24(28)15-5-3-2-4-6-15)13-16(18)7-9-20(19)21(25)14-22(26)23(25)27/h2-6,8,10,13,19-23,26-27H,7,9,11-12,14H2,1H3/t19-,20-,21+,22-,23+,25+/m1/s1 |
InChI Key |
XOFSFAAPNZBHAY-ROHWNPGJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















